1-Dehydroaldosterone
Description
Context of Steroidogenesis and Mineralocorticoid Pathways
Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. e-apem.org This complex cascade of enzymatic reactions occurs primarily in the adrenal glands and gonads. bham.ac.uk The adrenal cortex is a key site for steroidogenesis, divided into three distinct zones: the zona glomerulosa, zona fasciculata, and zona reticularis. bham.ac.uk Each zone is responsible for producing different classes of steroid hormones.
The zona glomerulosa is the exclusive site of mineralocorticoid production, with aldosterone (B195564) being the most potent and principal mineralocorticoid. bham.ac.ukmsdmanuals.com Mineralocorticoids are critical for regulating electrolyte and water balance in the body. Aldosterone acts on the distal tubules and collecting ducts of the kidneys to promote sodium reabsorption and potassium excretion. msdmanuals.commsdmanuals.com This action is fundamental in maintaining blood volume and blood pressure. The regulation of aldosterone secretion is primarily controlled by the renin-angiotensin-aldosterone system (RAAS). msdmanuals.commsdmanuals.com
Overview of Aldosterone Biosynthesis
The journey from cholesterol to aldosterone involves a series of enzymatic conversions. Initially, cholesterol is converted to pregnenolone (B344588) in the mitochondria by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). nih.govfrontiersin.org Pregnenolone then moves to the endoplasmic reticulum, where it is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.org
Subsequent steps occur in the zona glomerulosa. Progesterone is hydroxylated at the C21 position by the enzyme 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone (DOC). frontiersin.org Following this, 11β-hydroxylase (CYP11B1) converts DOC to corticosterone (B1669441). frontiersin.org The final and rate-limiting steps in aldosterone synthesis are catalyzed by the enzyme aldosterone synthase (CYP11B2). This enzyme first hydroxylates corticosterone at the C18 position to form 18-hydroxycorticosterone. Subsequently, aldosterone synthase catalyzes the oxidation of the hydroxyl group at C18 to an aldehyde, resulting in the formation of aldosterone. loinc.org
Primary aldosteronism is a condition characterized by the overproduction of aldosterone, often due to an adrenal adenoma (Conn's syndrome) or bilateral adrenal hyperplasia. nih.govempendium.comhealthdirect.gov.au This leads to hypertension and, in many cases, low potassium levels. healthdirect.gov.auhopkinsmedicine.org
Definition and Research Significance of 1-Dehydroaldosterone in Steroid Metabolism
This compound is a metabolite of aldosterone. vulcanchem.com It is formed through the process of Δ¹-dehydrogenation of aldosterone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is found in the liver and kidneys. vulcanchem.com While this compound itself has minimal binding affinity for the mineralocorticoid receptor, its formation is significant as it influences the clearance and bioavailability of aldosterone. vulcanchem.com
The study of this compound and other steroid metabolites through urinary steroid profiling has become an important diagnostic tool. southtees.nhs.ukmayocliniclabs.comnih.gov This technique, often utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a comprehensive picture of steroid biosynthesis and metabolism. southtees.nhs.ukmayocliniclabs.com Such profiling can help in the diagnosis of various adrenal disorders, including congenital adrenal hyperplasia, steroid-producing tumors, and conditions of androgen excess. nih.govsas-centre.org For instance, elevated levels of certain steroid precursors in urinary profiles can be indicative of adrenocortical carcinoma. nih.gov The analysis of these metabolites offers valuable insights that are not always apparent from measuring the primary hormones alone. southtees.nhs.uk
Table 1: Key Enzymes in Aldosterone Biosynthesis
| Enzyme | Precursor | Product | Location in Pathway |
|---|---|---|---|
| Cholesterol side-chain cleavage (CYP11A1) | Cholesterol | Pregnenolone | Initial step |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Pregnenolone | Progesterone | Early stage |
| 21-hydroxylase (CYP21A2) | Progesterone | 11-deoxycorticosterone | Mid-pathway |
| 11β-hydroxylase (CYP11B1) | 11-deoxycorticosterone | Corticosterone | Late stage |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 11-deoxycorticosterone |
| 11-deoxycortisol |
| 17a-Hydroxyprogesterone |
| 18-hydroxycorticosterone |
| 18-oxo-cortisol |
| Aldosterone |
| Androgen |
| Androstenedione (B190577) |
| Androsterone |
| Cholesterol |
| Corticosterone |
| Cortisol |
| Dehydroepiandrosterone (B1670201) |
| Dihydrotestosterone |
| Oestradiol |
| Pregnenolone |
| Progesterone |
Structure
3D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
NQRIKQLQQGVSIZ-ZVIOFETBSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O |
Canonical SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation of 1 Dehydroaldosterone
Precursor Compounds in Aldosterone (B195564) Synthesis Pathways
The journey to aldosterone, and subsequently 1-dehydroaldosterone, begins with fundamental precursor molecules common to all steroid hormones. This pathway originates in steroidogenic tissues, primarily the adrenal cortex. aem-sbem.com
Cholesterol as the Initial Substrate
All steroid hormones, including aldosterone, are derived from cholesterol. ditki.com The adrenal gland can either synthesize cholesterol de novo or acquire it from circulating low-density lipoproteins (LDL). ditki.com The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria of adrenocortical cells, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. aem-sbem.comditki.com Inside the mitochondria, the conversion of cholesterol into the first dedicated steroid precursor begins. researchgate.net
Pregnenolone (B344588) as a Key Intermediate
The conversion of cholesterol to pregnenolone marks the committed step in steroid hormone biosynthesis. nih.gov This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. researchgate.netnih.gov This process occurs within the mitochondria of all layers of the adrenal cortex and is a critical point of regulation, notably upregulated by Adrenocorticotropic hormone (ACTH). ditki.comnih.gov From pregnenolone, the synthetic pathway diverges depending on the specific enzymes present in the different zones of the adrenal cortex, leading to the production of mineralocorticoids, glucocorticoids, or androgens. aem-sbem.comditki.com
Enzymatic Steps Leading to Aldosterone and Pathways for this compound Formation
The transformation from pregnenolone to aldosterone involves a series of enzymatic reactions. The formation of this compound, however, is not a direct product of this primary biosynthetic pathway but rather a subsequent metabolic conversion of aldosterone.
Role of Cytochrome P450 Enzymes (e.g., CYP11A1, CYP17A1) in Steroidogenesis
Cytochrome P450 enzymes are a superfamily of monooxygenases that are fundamental to steroidogenesis. aem-sbem.comnih.gov
CYP11A1 (P450scc): As previously mentioned, this mitochondrial enzyme initiates the entire steroidogenic cascade by converting cholesterol to pregnenolone. nih.govoup.comnih.gov Its activity is the rate-limiting step for the synthesis of all steroid hormones. researchgate.netnih.gov
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, located in the endoplasmic reticulum, plays a crucial role at a key branch point in steroid synthesis. nih.govnih.govwikipedia.org It directs precursors towards glucocorticoid and sex hormone production. nih.gov However, CYP17A1 is notably absent in the zona glomerulosa of the adrenal cortex, the site of aldosterone synthesis. wikipedia.orgslu.se This absence ensures that pregnenolone and progesterone (B1679170) are shuttled towards the mineralocorticoid pathway rather than being converted into cortisol or androgens. slu.se
Specific Enzymes Involved in Aldosterone Biosynthesis
The synthesis of aldosterone from pregnenolone occurs exclusively in the zona glomerulosa and involves several key enzymes. aem-sbem.comslu.se The pathway proceeds as follows:
Pregnenolone is converted to progesterone by 3β-hydroxysteroid dehydrogenase (HSD3B2). ditki.comslu.se
Progesterone is then hydroxylated by 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone (DOC). aem-sbem.comditki.com
DOC is subsequently converted to corticosterone (B1669441) by 11β-hydroxylase (CYP11B1). ditki.comslu.se
The final and unique steps are catalyzed by aldosterone synthase (CYP11B2). wikipedia.orgmedlineplus.govnih.gov This enzyme, found only in the zona glomerulosa, performs a three-step conversion of corticosterone to aldosterone. nih.govmedlineplus.gov This process involves hydroxylation at the 18-position to form 18-hydroxycorticosterone, followed by oxidation at the same position to create the aldehyde group characteristic of aldosterone. medlineplus.govnih.gov The primary regulators of aldosterone synthase activity are angiotensin II and potassium levels. nih.govnih.gov
It is at this point, after its synthesis, that aldosterone can be metabolized to form this compound. Research indicates that this compound is primarily a catabolic product of aldosterone, formed via Δ¹-dehydrogenation.
In Vitro Conversion of Aldosterone to this compound
Studies have demonstrated the conversion of aldosterone to its 1-dehydro metabolite in laboratory settings. Early research showed that rabbit adrenal tissue in vitro is capable of converting tritiated aldosterone into 1this compound. acs.org More recent findings specify that this compound is formed through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which catalyzes the Δ¹-dehydrogenation of aldosterone. This conversion occurs in tissues such as the liver and kidneys.
Interactive Data Tables
Table 1: Key Enzymes in Aldosterone Synthesis and this compound Formation
| Enzyme (Gene) | Location | Function | Substrate(s) | Product(s) |
| CYP11A1 (P450scc) | Mitochondria | Rate-limiting step in steroidogenesis | Cholesterol | Pregnenolone |
| HSD3B2 | Endoplasmic Reticulum | Converts pregnenolone to progesterone | Pregnenolone | Progesterone |
| CYP21A2 (21-hydroxylase) | Endoplasmic Reticulum | Hydroxylation at C21 | Progesterone, 17-hydroxyprogesterone | 11-deoxycorticosterone, 11-deoxycortisol |
| CYP11B1 (11β-hydroxylase) | Mitochondria | Hydroxylation at C11 | 11-deoxycorticosterone | Corticosterone |
| CYP11B2 (Aldosterone synthase) | Mitochondria (Zona Glomerulosa) | Final steps of aldosterone synthesis | Corticosterone | Aldosterone |
| 11β-HSD2 | Liver, Kidney | Catabolism of aldosterone | Aldosterone | This compound |
Studies Utilizing Adrenal Tissue (e.g., Rabbit Adrenal Tissue)
Early research into the metabolism of aldosterone provided evidence for the formation of this compound in adrenal tissue. In vitro studies utilizing rabbit adrenal tissue demonstrated the conversion of tritiated aldosterone into 1this compound, a synonym for this compound. acs.org This finding was significant as it indicated that the adrenal gland itself, the primary site of aldosterone synthesis, also possesses the enzymatic machinery to convert aldosterone into its 1-dehydro derivative.
These foundational experiments were crucial in establishing that the biosynthesis of this compound could occur within the same endocrine tissue responsible for producing its precursor. While the primary sites of this conversion are now understood to be tissues like the liver and kidney, the demonstrated capability of adrenal tissue highlights a potential for localized intra-adrenal metabolism of aldosterone.
Identification of Contributing Steroid-Transforming Enzymes
The principal enzyme responsible for the conversion of aldosterone to this compound has been identified as 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . vulcanchem.com This enzyme catalyzes the Δ¹-dehydrogenation of aldosterone, a reaction that introduces a double bond between the C1 and C2 positions of the steroid's A-ring. vulcanchem.com
The broader family of steroid-transforming enzymes is extensive, involving various cytochrome P450 enzymes and hydroxysteroid dehydrogenases that are fundamental to the synthesis of all steroid hormones from cholesterol. wikipedia.orgnih.govditki.com Key enzymes in the general steroidogenic pathway include cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (HSD3B2), 21-hydroxylase (CYP21A2), and aldosterone synthase (CYP11B2), which are responsible for the stepwise synthesis of aldosterone. ditki.comoncotarget.com However, for the specific formation of this compound from aldosterone, 11β-HSD2 is the critical steroid-transforming enzyme. vulcanchem.com
The conversion primarily occurs during the catabolism of aldosterone in tissues such as the liver and kidneys. vulcanchem.com While the adrenal glands are the main producers of aldosterone, the transformation to this compound is largely a peripheral process.
Metabolic Pathways and Interconversions of 1 Dehydroaldosterone
General Steroid Metabolic Pathways and Their Applicability to 1-Dehydroaldosterone
Steroid metabolism is a complex network of reactions that synthesize and break down essential hormones. The synthesis of all steroid hormones begins with cholesterol. nih.govbioscientifica.com Through a series of enzymatic steps, cholesterol is converted to pregnenolone (B344588), a key precursor from which mineralocorticoids, glucocorticoids, and sex steroids are derived. nih.govwikipedia.org The biosynthesis of aldosterone (B195564) from cholesterol in the adrenal cortex involves several enzymes, including 3β-hydroxysteroid dehydrogenase, 21-hydroxylase, and ultimately aldosterone synthase (CYP11B2), which catalyzes the final steps from 11-deoxycorticosterone to aldosterone. bioscientifica.commdpi.comatlasgeneticsoncology.org
The structure of this compound is defined by the introduction of a double bond between the C1 and C2 positions of the aldosterone A-ring. This type of modification, known as Δ1-dehydrogenation, is a recognized enzymatic reaction, particularly in the microbial world. acs.orgresearchgate.net Enzymes known as 3-ketosteroid-Δ1-dehydrogenases (KstDs) catalyze the regioselective introduction of this C1-C2 double bond in steroids that have a 3-keto-Δ4-ene structure, such as cortisol and testosterone (B1683101). researchgate.netuniprot.org This transformation is critical in the industrial synthesis of potent anti-inflammatory drugs like prednisolone (B192156) from cortisol. nih.govmdpi.com While these enzymes are well-characterized in bacteria, evidence suggests that humans lack a native 3-ketosteroid-Δ1-dehydrogenase, which would be required for this specific conversion. nih.gov Therefore, the formation of this compound is not considered a standard step in human aldosterone metabolism.
| Enzyme Class | General Function | Relevance to Steroid Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | Catalyze oxidation and hydroxylation reactions. | Essential for the biosynthesis of aldosterone and other steroids from cholesterol (e.g., Aldosterone Synthase/CYP11B2). bioscientifica.comwikipedia.org |
| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the interconversion of keto- and hydroxy-steroids. | Regulates the activity and metabolism of various steroids (e.g., 3β-HSD in the synthesis pathway). atlasgeneticsoncology.org |
| Reductases (e.g., 5α/5β-reductase) | Catalyze the reduction (saturation) of double bonds. | Key enzymes in the catabolism (breakdown) of aldosterone and other steroids. thieme-connect.comnih.gov |
| 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Introduces a double bond at the C1-C2 position. | Found in microorganisms; responsible for creating Δ1-steroids like prednisolone. acs.orgwikipedia.org Its presence in human metabolism is not established. nih.gov |
Potential for Further Metabolism of this compound
Once formed, steroids undergo further metabolic changes, primarily in the liver, to facilitate their excretion. The principal catabolic pathway for aldosterone involves the reduction of its A-ring. thieme-connect.com This process is catalyzed by 5α-reductase and 5β-reductase enzymes, which convert aldosterone into 5α-dihydroaldosterone and 5β-dihydroaldosterone, respectively. nih.gov These intermediates are then typically further reduced to form various tetrahydroaldosterone (B195565) metabolites. thieme-connect.comnih.gov Studies in rats have shown that dietary sodium intake can influence the balance between the 5α- and 5β-reductase pathways of aldosterone metabolism. nih.govoup.com The final step in this catabolic cascade is conjugation, where a glucuronic acid molecule is attached to the steroid metabolite, making it water-soluble for excretion by the kidneys. thieme-connect.com
Given the structural similarity of this compound to aldosterone, it is scientifically plausible that it would be a substrate for the same catabolic enzymes. The Δ1,4-diene structure of its A-ring would likely be targeted by hepatic reductases, leading to the formation of various reduced dihydro and tetrahydro derivatives. These metabolites would then be expected to undergo glucuronidation before being eliminated from the body.
| Metabolic Step | Proposed Reaction for this compound | Enzymes Involved (Inferred) | Resulting Product Type |
|---|---|---|---|
| A-Ring Reduction | Saturation of double bonds in the A-ring. | 5α-Reductase, 5β-Reductase | Dihydro- and Tetrahydro-1-dehydroaldosterone |
| Conjugation | Addition of a glucuronic acid molecule. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
Interconversion Dynamics with Chemically Related Steroids
The concept of interconversion, where a metabolite can be converted back to its parent compound, is a key feature of steroid metabolism. A classic example is the cortisol-cortisone shuttle, regulated by the bidirectional activity of 11β-hydroxysteroid dehydrogenase enzymes. The chemical feasibility of converting this compound back to aldosterone has been demonstrated in laboratory settings, where the selective hydrogenation (reduction) of 1,2-didehydroaldosterone acetate (B1210297) was used as a method to synthesize aldosterone acetate. rsc.org
However, for this interconversion to occur enzymatically in a biological system, an enzyme capable of reducing the C1-C2 double bond would be necessary. The microbial enzymes that create the Δ1-double bond, KstDs, are FAD-dependent dehydrogenases that are primarily involved in initiating steroid catabolism. acs.orgmdpi.com The reaction mechanism involves a rate-limiting hydride transfer from the steroid to FAD, favoring dehydrogenation. acs.org While some enzymes can operate bidirectionally depending on substrate and cofactor concentrations, the primary role of KstD in degradation pathways suggests that significant conversion back to the saturated steroid is unlikely in that context. There is currently no clear evidence for a specific mammalian Δ1-steroid reductase that would catalyze the conversion of this compound back to aldosterone. Therefore, while chemically possible, a significant enzymatic interconversion dynamic is not considered a feature of this compound's metabolism based on available research.
Analytical Methodologies for 1 Dehydroaldosterone Research
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of steroid analysis, providing the necessary separation of analytes from complex biological matrices. The choice of technique depends on the specific requirements of the analysis, such as required sensitivity, the complexity of the sample, and the number of samples to be processed.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of steroids, including aldosterone (B195564) and its metabolites. taylorfrancis.com The versatility of HPLC allows for various configurations, such as reversed-phase chromatography, which is effective for separating steroids with a wide range of polarities. taylorfrancis.commedrxiv.org In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). taylorfrancis.commedrxiv.orgajol.info
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For complex mixtures of steroid metabolites, gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. taylorfrancis.com A study on the separation of aldosterone metabolites utilized a gradient of aqueous acetonitrile to develop a rapid fingerprinting system. taylorfrancis.com While HPLC with UV detection is a common approach, its sensitivity can be limited for low-concentration steroids. ajol.infonatureblink.com
Table 1: Example of HPLC Parameters for Steroid Analysis
| Parameter | Condition | Source |
| Column | C18 (Reversed-Phase) | medrxiv.orgajol.info |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | taylorfrancis.commedrxiv.orgajol.info |
| Detection | UV Absorbance | ajol.infonatureblink.com |
| Elution | Isocratic or Gradient | taylorfrancis.comajol.info |
This table presents a generalized set of parameters. Specific conditions are optimized for each analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive steroid profiling in biological samples like urine. mdpi.comendocrine-abstracts.org It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com Before analysis by GC-MS, steroids, which are often not volatile enough for direct analysis, must undergo a derivatization process to increase their volatility and thermal stability. mdpi.comendocrine-abstracts.org
This technique allows for the simultaneous measurement of a large number of steroid metabolites, providing a detailed "steroid profile." mdpi.comnih.gov This is particularly useful for diagnosing various endocrine disorders. mdpi.comendocrine-abstracts.org GC-MS has been considered a gold standard for urinary steroid profiling due to its high chromatographic separation efficiency. endocrine-abstracts.orgtohoku.ac.jp However, the requirement for derivatization and longer analysis times can make it less suitable for high-throughput clinical applications compared to LC-MS/MS. nih.govendocrine-abstracts.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of steroids, including aldosterone and its analogs, in clinical and research settings. nih.govwaters.comlcms.cz This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. waters.commdpi.com LC-MS/MS can overcome the limitations of immunoassays, such as cross-reactivity with structurally similar steroids, leading to more accurate and reliable results. waters.comresearchgate.net
The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. thermofisher.com This provides a high degree of specificity and sensitivity, enabling the detection of steroids at very low physiological concentrations. waters.comresearchgate.net Methods have been developed to quantify a wide panel of steroids simultaneously in a single run, making it a powerful tool for steroidomics. mdpi.commdpi.com The development of ultrahigh-performance liquid chromatography (UHPLC) systems further enhances the speed and resolution of separation. nih.gov
Derivatization can sometimes be employed in LC-MS/MS to improve ionization efficiency and thus sensitivity for certain steroids. researchgate.net For instance, a highly sensitive quantification method for aldosterone was developed using picolinyl derivatization, which resulted in a 10-fold increase in the electrospray ionization (ESI) response. researchgate.net
Rigorous Method Development and Validation Parameters
The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data generated. wjarr.comiosrphr.org Regulatory bodies and scientific guidelines provide a framework for the validation of analytical procedures. arlok.comeuropa.eu Key parameters that are assessed during method validation include linearity, precision, and accuracy. thermofisher.comsciex.com
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net To establish linearity, a series of calibration standards with known concentrations of the analyte are prepared and analyzed. medrxiv.orgresearchgate.net The response (e.g., peak area) is then plotted against the concentration, and a calibration curve is generated using a linear regression model. thermofisher.comresearchgate.net
The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov The correlation coefficient (r²) of the calibration curve is a measure of the goodness of fit of the regression line, with values close to 1.0 indicating excellent linearity. medrxiv.orgnih.gov
Table 2: Example of Linearity and Range for Steroid Analysis by LC-MS/MS
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Source |
| Aldosterone | 0.015 - 5 | >0.99 | sciex.com |
| Testosterone (B1683101) | 0.03 - (not specified) | 0.9750 | nih.gov |
| Dehydroepiandrosterone (B1670201) | 0.03 - (not specified) | 0.9926 | nih.gov |
This table provides examples of linearity parameters from different studies and is not a direct comparison of methods.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. thermofisher.comsciex.com It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). ajol.infothermofisher.com Precision is typically assessed at two levels: intra-assay precision (repeatability), which evaluates the precision within a single analytical run, and inter-assay precision (reproducibility), which assesses the precision between different analytical runs on different days. thermofisher.commdpi.com
Accuracy is the closeness of the mean of a set of results to the actual or true value. thermofisher.comsciex.com It is often evaluated by analyzing quality control (QC) samples with known concentrations of the analyte and calculating the percentage bias between the measured concentration and the nominal concentration. thermofisher.com Recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is measured, are also used to assess accuracy. mdpi.comnih.gov
Table 3: Example of Precision and Accuracy Data for Steroid Analysis
| Analyte | QC Level | Intra-assay Precision (%CV) | Accuracy (% Bias) | Source |
| Cortisol | Low | 1.0 | 1.5 | thermofisher.com |
| Cortisol | Medium | 0.9 | 3.7 | thermofisher.com |
| Cortisol | High | 1.1 | 5.1 | thermofisher.com |
| Aldosterone | Low | <20% (Total Precision RSD) | Not specified | waters.com |
| Aldosterone | Medium | <20% (Total Precision RSD) | Not specified | waters.com |
| Aldosterone | High | <20% (Total Precision RSD) | Not specified | waters.com |
This table illustrates typical validation data. Acceptance criteria for precision and accuracy can vary depending on the specific application and regulatory guidelines.
Limits of Detection (LOD) and Quantification (LOQ)
The accurate measurement of 1-Dehydroaldosterone, often present at trace levels in complex biological matrices, necessitates analytical methods with exceptional sensitivity. The primary methodologies employed, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are characterized by their low limits of detection (LOD) and quantification (LOQ). farmaciajournal.com The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, typically at a signal-to-noise ratio of 3:1, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often at a signal-to-noise ratio of 10:1. nih.gov
While specific LOD and LOQ values for this compound are not always individually reported in broad steroid panels, data from multi-analyte studies provide a clear indication of the sensitivity achievable for structurally similar corticosteroids and other steroids. For instance, an early method using micellar electrokinetic capillary chromatography–electrospray mass spectrometry (MECC–ESI–MS) for various corticosteroids, including this compound, reported detection limits compatible with 0.25 to 1 ng. natureblink.com
Modern LC-MS/MS methods demonstrate even greater sensitivity, pushing quantification limits into the picogram per milliliter (pg/mL) and femtomole (fmol) range. nih.govmedrxiv.orgnih.gov These ultra-sensitive assays are crucial for detailed endocrinological research. For example, validated LC-MS/MS methods for other steroids have achieved LLOQs (lower limits of quantification) as low as 10 - 400 pg/mL depending on the specific analyte. medrxiv.org One highly sensitive method reported LLOQs of 5 fmol for testosterone and 10 fmol for DHEA and 17β-estradiol. nih.gov Another study achieved a limit of quantitation of 0.5 ng/dL for total testosterone. mdpi.com
Table 1: Examples of Lower Limits of Quantification (LLOQ) for Various Steroids Using LC-MS/MS This table illustrates the typical sensitivity of modern analytical platforms used for steroid analysis.
| Analyte(s) | Matrix | LLOQ | Analytical Method | Reference |
|---|---|---|---|---|
| 16 Endogenous Steroids | Human Serum | 10 - 400 pg/mL | LC-MS/MS | medrxiv.org |
| 7 Steroids (E2, E1, Testo, etc.) | Postmenopausal Serum | 1 - 500 pg/mL | UPLC-MS/MS | nih.gov |
| DHEA, E2, T | Mouse Serum/Tissues | 5 - 10 fmol | HPLC-MS/MS | nih.gov |
| Testosterone | Serum | 0.5 ng/dL | LC-MS/MS | mdpi.com |
| DHEAS | Children's Serum | 0.5 nmol/L | UPLC-MS/MS | nih.gov |
| Testosterone, Androstenedione (B190577) | Serum | 0.17 nmol/L | UPLC-MS/MS | waters.com |
Optimized Sample Preparation and Extraction Techniques
The accuracy of this compound quantification is critically dependent on the sample preparation phase, which aims to extract the analyte from the complex biological matrix (e.g., serum, plasma, urine) and remove interfering substances. unipi.itresearchgate.net The choice of extraction technique is vital and depends on the nature of the plant material, the solvent used, the pH of the solvent, the temperature, and the solvent-to-sample ratio. oleumdietetica.es
Liquid-Liquid Extraction (LLE) is a conventional and effective technique used to separate steroids from biological samples. thermofisher.com This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. One study developed for the analysis of 16 endogenous steroids utilized tert-butylmethyl ether (TBME) for the extraction process from 250 µL of serum. medrxiv.org
Solid-Phase Extraction (SPE) is a widely adopted and highly efficient technique for cleaning up and concentrating steroid samples prior to analysis. waters.comnih.gov This method uses a solid sorbent material, often packed into a cartridge or a 96-well plate, to selectively adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. The choice of SPE sorbent is critical; for instance, while an Oasis MAX SPE plate is effective for testosterone and androstenedione, it irreversibly binds DHEAS, making it unsuitable for a panel including that analyte. waters.comlabrulez.com In such cases, a different chemistry, like the Oasis PRiME HLB, provides a more suitable alternative for the entire steroid panel. waters.comlabrulez.com
Protein Precipitation is often used as an initial, simple step to remove the bulk of proteins from serum or plasma samples. This is typically achieved by adding a solvent like acetonitrile. unipi.it Some modern workflows combine protein precipitation with advanced cleanup steps, such as phospholipid removal plates (e.g., HybridSPE), to provide a clean extract in a single step, enhancing method robustness and routine suitability. mdpi.com
Other methods used for extracting compounds, particularly from plant materials, include maceration, Soxhlet extraction, ultrasound-assisted extraction (USAE), and microwave-assisted extraction (MAE). oleumdietetica.esksu.edu.samdpi.com For complex biological samples like tissues, a homogenization step in a solvent such as acetonitrile, followed by freezing to precipitate lipids, can be an effective delipidation and extraction strategy. nih.gov In some cases where steroids are present as sulfate (B86663) conjugates, an enzymatic hydrolysis step is required to cleave the sulfate group before extraction. nih.govnih.gov
Table 2: Comparison of Common Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, may form emulsions, larger solvent volumes. | nih.govthermofisher.com |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent followed by elution. | High selectivity, good concentration factor, easily automated. | Higher cost per sample, requires method development for sorbent selection. | waters.comnih.govlabrulez.com |
| Protein Precipitation | Use of a solvent or reagent to precipitate proteins from solution. | Fast, simple, inexpensive. | Less selective, may not remove all interferences (e.g., phospholipids). | unipi.itmdpi.com |
| Supported Liquid Extraction (SLE) | Aqueous sample is adsorbed onto a solid support, and the analyte is eluted with an organic solvent. | Avoids emulsion formation, can be automated. | Similar cost to SPE. | mdpi.com |
Utilization of Certified Reference Standards and Impurities in Research
The foundation of any accurate and reproducible quantitative bioanalytical method is the use of well-characterized reference materials. axios-research.com
Certified Reference Materials (CRMs) are indispensable for the development and validation of analytical methods for this compound. axios-research.comaxios-research.com A CRM is a reference standard that meets strict criteria defined under ISO 17034 and ISO/IEC 17025, ensuring its certified value, stability, and homogeneity. restek.com These standards are used for critical applications such as:
Method Validation: Establishing the performance characteristics of an analytical procedure, including linearity, accuracy, and precision. axios-research.com
Calibration: Preparing calibration curves to relate the instrument's response to the concentration of the analyte. unipi.it
Quality Control (QC): Preparing QC samples at multiple concentration levels to monitor the performance of the assay during routine analysis and ensure the reliability of results. medrxiv.orgaxios-research.com
A crucial component in modern mass spectrometry-based quantification is the use of stable isotope-labeled internal standards , such as Aldosterone-d7. axios-research.comaxios-research.com These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes (e.g., ²H or ¹³C). They are added to the sample at the beginning of the preparation process and co-elute with the target analyte. By measuring the ratio of the native analyte to the labeled internal standard, the method can accurately correct for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to highly precise and accurate results. unipi.it
Impurity Reference Standards play a different but equally important role, particularly in pharmaceutical research and development. axios-research.com this compound is itself considered an impurity of the drug Aldosterone. axios-research.comveeprho.com Impurity standards are used to:
Identify and quantify specific impurities in drug substances and products. axios-research.com
Qualify impurities by establishing their biological safety. ich.org
Develop and validate analytical methods specifically for stability studies and quality control of the final drug product. axios-research.com
Regulatory bodies provide guidelines, such as the ICH Q3A(R2) guideline, that define thresholds for the reporting, identification, and safety qualification of impurities in new drug substances, underscoring the necessity of having pure reference standards for these compounds. ich.org
Structural Activity Relationship Sar Studies of Aldosterone Analogues
Fundamental Principles of Steroid Structure-Activity Relationships
The biological activity of a steroid is intrinsically linked to its three-dimensional shape and the specific arrangement of its functional groups. Steroids are all derived from a core four-ring structure known as the cyclopentanoperhydrophenanthrene nucleus. uomustansiriyah.edu.iq Modifications to this core determine the steroid's binding affinity for its target receptor and its subsequent physiological effects.
Key structural features essential for the activity of corticosteroids like aldosterone (B195564) include:
The A-Ring: The presence of a double bond between carbons 4 and 5 (Δ4) and a ketone group at carbon 3 are crucial for glucocorticoid and mineralocorticoid activity. ijdvl.com These features help anchor the steroid in the receptor's binding pocket.
The C11-Hydroxyl Group: A hydroxyl (-OH) group at the C11 position is also vital for activity. ijdvl.com
The C18-Aldehyde Group: For aldosterone, the aldehyde group at C18 is critical for its potent mineralocorticoid activity. This feature distinguishes it from corticosterone (B1669441), which has a methyl group at C18 and is significantly less potent. uomustansiriyah.edu.iq
The mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) are the primary targets for aldosterone and related steroids. bioscientifica.com These receptors are part of a large superfamily of proteins that act as ligand-activated transcription factors. nih.govoup.com When a steroid binds to its receptor, the receptor-ligand complex moves to the cell nucleus and binds to specific DNA sequences called hormone response elements (HREs), thereby regulating the expression of target genes. nih.govwikipedia.org The high degree of similarity between the MR and GR, particularly in their DNA-binding and ligand-binding domains, means that many steroids can bind to both, leading to cross-reactivity. bioscientifica.combiorxiv.org
Hypothetical SAR Considerations for 1-Dehydroaldosterone
This compound is a theoretical analogue of aldosterone that contains an additional double bond between carbons 1 and 2 in the A-ring. While specific research on this compound is not available, its structure-activity relationship (SAR) can be hypothesized based on well-understood modifications in other steroid series, most notably the transformation of cortisol to the more potent anti-inflammatory agent, prednisolone (B192156). nih.gov
Structural Comparison of Aldosterone and Hypothetical this compound
| Feature | Aldosterone | This compound (Hypothetical) |
|---|---|---|
| Core Nucleus | Pregnane | Pregnane |
| A-Ring Unsaturation | Δ4 (C4-C5) | Δ1,4 (C1-C2 and C4-C5) |
| C3 Substituent | Ketone | Ketone |
| C11 Substituent | β-Hydroxyl | β-Hydroxyl |
| C18 Substituent | Aldehyde | Aldehyde |
| C21 Substituent | Hydroxyl | Hydroxyl |
The introduction of a C1-C2 double bond is known to have several predictable effects:
Conformational Changes: The addition of the C1-C2 double bond forces the A-ring into a more planar conformation. nih.govrsc.org In glucocorticoids like dexamethasone (B1670325) (which also has this feature), this planarity allows the C3-ketone group to interact more readily with key amino acid residues (like Gln570 and Arg611 in the GR), enhancing binding affinity. nih.gov A similar effect could be anticipated for this compound binding to the mineralocorticoid receptor.
Enhanced Biological Potency: In glucocorticoids, the C1-C2 double bond significantly increases anti-inflammatory activity and reduces the rate of metabolic inactivation. ijdvl.com For instance, prednisolone (1-dehydrocortisol) has a higher potency than cortisol. nih.gov It is plausible that this compound would exhibit enhanced mineralocorticoid activity compared to aldosterone.
Altered Receptor Selectivity: The C1-C2 double bond often has a more pronounced effect on glucocorticoid activity than on mineralocorticoid (salt-retaining) activity. rsc.org This differential effect leads to an improved therapeutic index for synthetic glucocorticoids like prednisolone. If this principle holds true for this compound, it might possess a relatively higher GR-to-MR activation ratio than aldosterone itself, potentially making it a less selective mineralocorticoid.
Metabolic Stability: The introduction of a C1-C2 double bond can increase resistance to metabolic enzymes, such as those that reduce the A-ring, thereby prolonging the compound's biological half-life. wikipedia.org
Future Directions in SAR Analysis for Aldosterone-Related Compounds
The exploration of aldosterone analogues like this compound benefits from a range of advanced research techniques that are pushing the boundaries of steroid science.
Computational Modeling: In silico methods are becoming indispensable tools in drug design. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how novel compounds will interact with and bind to the mineralocorticoid receptor before they are synthesized. nih.govnih.govplos.org These computational approaches can model the effects of structural changes, such as the introduction of a C1-C2 double bond, on binding affinity and receptor activation, saving significant time and resources. researchgate.net
Advanced Structural Biology: High-resolution imaging techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide detailed, three-dimensional views of the ligand-binding domain of the MR. nih.gov By visualizing how different ligands, both agonists and antagonists, settle into the receptor's binding pocket, scientists can understand the precise molecular interactions that determine a compound's activity. bioscientifica.com These structural insights are crucial for the rational design of new, more selective and potent aldosterone analogues.
Novel Bioassays: Research is moving beyond simple binding assays to more complex, cell-based functional assays. These can measure the downstream effects of receptor activation, such as gene transcription and protein expression, providing a more complete picture of a compound's biological profile. nih.govresearchgate.net The use of organ-on-a-chip technologies and advanced cellular imaging can offer insights into the tissue-specific effects of novel steroids in a more physiologically relevant context.
These advanced methodologies will be critical in validating the hypothetical properties of compounds like this compound and in the continued search for novel MR modulators with improved therapeutic profiles for conditions such as hypertension and heart failure. ucl.ac.bejmcp.org
Comparative Biochemical and Physiological Studies
Comparative Analysis of 1-Dehydroaldosterone with Aldosterone (B195564)
The biosynthesis and metabolism of steroid hormones are complex, involving a series of enzymatic reactions. Aldosterone, the principal mineralocorticoid, and its metabolite, this compound, originate from the same precursor but follow distinct pathways that determine their physiological roles.
Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex, starting from cholesterol. wikipedia.orgfrontiersin.org A cascade of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes, converts cholesterol into aldosterone. wikipedia.org The final and rate-limiting steps are mediated by aldosterone synthase (encoded by the CYP11B2 gene), which catalyzes the conversion of corticosterone (B1669441) to aldosterone. wikipedia.orgfrontiersin.org This process is tightly regulated by the renin-angiotensin system and extracellular potassium levels. frontiersin.org
In contrast, this compound is not a primary product of the adrenal cortex but is instead a metabolite of aldosterone. vulcanchem.com It is formed primarily in the liver and kidneys through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). vulcanchem.com This enzyme catalyzes the Δ¹-dehydrogenation of aldosterone, introducing a double bond between the C1 and C2 positions of the steroid's A-ring. vulcanchem.com
The metabolic fates of these two compounds also differ significantly. Aldosterone has a relatively short plasma half-life of less than 20 minutes. wikipedia.org Its clearance involves reduction and conjugation in the liver, leading to the formation of tetrahydroaldosterone (B195565), which is then excreted in the urine. The formation of this compound represents another key catabolic pathway for aldosterone. vulcanchem.com Once formed, this compound can be further metabolized by 5α- or 5β-reductases into dihydro and tetrahydro derivatives, which are subsequently conjugated with glucuronic acid for excretion. vulcanchem.com
Table 1: Comparison of Biosynthesis and Metabolism
| Feature | Aldosterone | This compound |
|---|---|---|
| Origin | Primary synthesis from cholesterol in the adrenal cortex. wikipedia.orgfrontiersin.org | Catabolic metabolite of aldosterone. vulcanchem.com |
| Primary Site of Formation | Zona glomerulosa of the adrenal gland. wikipedia.org | Liver and kidneys. vulcanchem.com |
| Key Biosynthetic Enzyme | Aldosterone synthase (CYP11B2). wikipedia.orgfrontiersin.org | 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). vulcanchem.com |
| Precursor | Cholesterol, via intermediates like pregnenolone (B344588) and corticosterone. wikipedia.org | Aldosterone. vulcanchem.com |
| Primary Metabolic Fate | Hepatic reduction to tetrahydroaldosterone. | Further reduction by 5α/5β-reductases and glucuronidation. vulcanchem.com |
The relative abundance of aldosterone and this compound is a direct reflection of their roles as a primary hormone and a metabolite, respectively. Aldosterone is the most potent endogenous mineralocorticoid, and its circulating levels are tightly controlled to maintain sodium and potassium balance, blood pressure, and fluid volume. wikipedia.org
Conversely, this compound is found in circulation and excreta as a product of aldosterone breakdown. Its levels can serve as an indicator of aldosterone turnover. vulcanchem.com In studies of resistant hypertension, elevated levels of this compound have been correlated with impaired aldosterone clearance. vulcanchem.com Detection and quantification of this compound in biological fluids like plasma and urine are typically accomplished using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com
The tissue distribution of the enzymes responsible for the synthesis and metabolism of these steroids dictates their local concentrations and actions. Aldosterone synthase is uniquely expressed in the zona glomerulosa of the adrenal cortex. wikipedia.org The enzyme responsible for converting aldosterone to this compound, 11β-HSD2, is predominantly located in aldosterone-target tissues like the liver and kidneys. vulcanchem.com This localization is crucial for modulating the local activity of aldosterone.
Interplay of this compound with Other Steroid Hormones and Metabolites
The steroidogenic pathways are highly interconnected, with various hormones and metabolites influencing each other's synthesis and function. While direct interactions of this compound are less characterized than those of major hormones, its formation and metabolism are situated within the broader network of steroid metabolism.
The precursor for all steroid hormones is cholesterol, which is converted to pregnenolone. researchgate.net From pregnenolone, pathways diverge to produce mineralocorticoids (like aldosterone), glucocorticoids (like cortisol), and adrenal androgens such as dehydroepiandrosterone (B1670201) (DHEA). researchgate.netnih.gov DHEA and its sulfated form, DHEA-S, are the most abundant circulating steroids in humans and serve as precursors for the synthesis of androgens (testosterone) and estrogens. wikipedia.orgnih.gov
Furthermore, studies on primary aldosteronism utilize the measurement of various adrenal steroids, including cortisol, androstenedione (B190577), and DHEA, alongside aldosterone during adrenal venous sampling (AVS) to diagnose the subtype of the condition. nih.gov This highlights the clinical relevance of understanding the relative secretion and interplay of different adrenal steroids in pathophysiological states.
Table 2: Key Steroid Hormones and Their Relationship
| Steroid Hormone | Primary Function | Biosynthetic Relationship |
|---|---|---|
| Aldosterone | Sodium retention, potassium excretion, blood pressure regulation. wikipedia.org | Synthesized from cholesterol in the adrenal cortex. wikipedia.org |
| This compound | Aldosterone metabolite with minimal MR activity. vulcanchem.com | Formed from the catabolism of aldosterone. vulcanchem.com |
| Cortisol | Stress response, metabolism, immune suppression. plos.org | Shares early biosynthetic steps with aldosterone from cholesterol. wikipedia.org |
| DHEA / DHEA-S | Precursor to androgens and estrogens; neurosteroid activity. wikipedia.orgwikipedia.org | Synthesized from cholesterol in the adrenal cortex. nih.govwikipedia.org |
| Androstenedione | Precursor to testosterone (B1683101) and estrone. nih.gov | Can be formed from DHEA. nih.gov |
| Testosterone | Primary male sex hormone. | Can be synthesized from DHEA and androstenedione in peripheral tissues. researchgate.netnih.gov |
Functional Implications in Animal Models and In Vitro Tissue Systems
Research in animal models and in vitro systems has begun to elucidate the functional significance of this compound, moving beyond its role as a simple metabolite.
Studies have shown that this compound itself possesses minimal binding affinity for the mineralocorticoid receptor (MR). vulcanchem.com This suggests that it does not directly mimic the primary sodium-retaining effects of aldosterone. However, its formation is a key component of aldosterone's metabolic clearance, thereby modulating the bioavailability and half-life of aldosterone in tissues. vulcanchem.com By competing with aldosterone for the enzyme 11β-HSD2, the production of this compound could potentially prolong the local action of aldosterone. vulcanchem.com
Emerging evidence suggests that this compound may have biological activities independent of the mineralocorticoid receptor. As a redox-active metabolite, it has been implicated in the modulation of NADPH oxidase activity. vulcanchem.com This interaction could contribute to vascular oxidative stress, a key factor in the pathophysiology of cardiovascular diseases associated with hyperaldosteronism. vulcanchem.com In vitro studies using endothelial cells have shown that mineralocorticoid receptor antagonists like spironolactone (B1682167) and eplerenone (B1671536) can reduce the production of this compound, which is associated with a decrease in oxidative stress. vulcanchem.com This finding points to a potential role for this metabolite in the adverse vascular effects of aldosterone.
Research Models and Experimental Approaches
In Vitro Systems for Biosynthesis and Metabolism Investigations
In vitro systems offer controlled environments to study specific biochemical pathways and enzymatic reactions involved in the formation and breakdown of 1-dehydroaldosterone.
The incubation of adrenal gland tissue ex vivo is a foundational technique for studying steroidogenesis. This method involves maintaining the viability of adrenal tissue slices or fragments in a controlled culture environment. By providing precursor steroids and analyzing the resulting metabolites, researchers can investigate the enzymatic pathways active within the adrenal cortex, the primary site of aldosterone (B195564) synthesis nih.gov. While direct studies on this compound formation in this system are not extensively documented, the methodology is well-suited for exploring the potential conversion of aldosterone to this compound by adrenal enzymes. The adrenal cortex is responsible for the production of mineralocorticoids, glucocorticoids, and androgens, and studies using adrenal tissue have been pivotal in understanding the regulation of aldosterone biosynthesis nih.gov.
To dissect the specific enzymatic reactions that may lead to the synthesis of this compound, researchers utilize recombinant enzyme systems. This approach involves the expression of specific steroidogenic enzymes in host cells, such as yeast (Pichia pastoris) or bacteria (Escherichia coli), followed by purification of the active enzyme nih.gov.
A key enzyme family of interest is the 11β-hydroxysteroid dehydrogenases (11β-HSDs), which are known to interconvert active and inactive corticosteroids wikipedia.orgnih.govbioscientifica.com. Specifically, 11β-HSD type 1 and type 2 catalyze the conversion between cortisol and cortisone (B1669442) wikipedia.orgbioscientifica.com. Given their dehydrogenase activity, it is plausible that a member of this enzyme family could catalyze the formation of a double bond at the C1-C2 position of the aldosterone molecule, resulting in this compound. Studies using recombinant human 11β-HSD1 have demonstrated its enzymatic activity towards glucocorticoid substrates nih.gov.
Table 1: Characteristics of Recombinant Human 11β-Hydroxysteroid Dehydrogenase Type 1
| Property | Description | Source |
| Enzyme Family | Short-chain dehydrogenases/reductases (SDR) | nih.gov |
| Cellular Location | Endoplasmic Reticulum | caymanchem.com |
| Cofactor | NADP(H) | nih.gov |
| Primary Function | Interconversion of cortisone and cortisol | wikipedia.orgbioscientifica.com |
| Expression Systems | Pichia pastoris, Escherichia coli | nih.gov |
Human adrenocortical cell lines are indispensable tools for studying the complex regulation of steroid biosynthesis. The NCI-H295R cell line, derived from an adrenocortical carcinoma, is a well-established and widely used model because it retains the ability to produce a wide array of steroids, including aldosterone nih.govresearchgate.netbioscientifica.com.
NCI-H295R cells express the necessary steroidogenic enzymes for the synthesis of mineralocorticoids, glucocorticoids, and androgens bioscientifica.com. These cells respond to key physiological stimuli that regulate aldosterone production, such as angiotensin II and potassium nih.govresearchgate.net. Consequently, the NCI-H295R cell line serves as a valuable platform to investigate the metabolic fate of aldosterone and to screen for potential metabolites like this compound. Different sub-strains of the NCI-H295 cell line (e.g., H295A, H295R-S1, H295R-S2, H295R-S3) exhibit varying levels of aldosterone production, providing a range of models for such studies nih.gov.
Table 2: Aldosterone Production in Various NCI-H295 Sub-strains
| Cell Line | Aldosterone Production (pmol/mg protein/48 h) | Source |
| NCI-H295 | 119 | nih.gov |
| H295A | 1 | nih.gov |
| H295R-S1 | 6 | nih.gov |
| H295R-S2 | 826 | nih.gov |
| H295R-S3 | 18 | nih.gov |
| HAC13 | 139 | nih.gov |
| HAC15 | 412 | nih.gov |
| HAC50 | 1334 | nih.gov |
In Vivo Animal Models for Steroid Metabolism Research
In vivo animal models are essential for understanding the systemic metabolism and physiological effects of steroids in a whole-organism context.
Rodent models, particularly rats and mice, are frequently used in studies of mineralocorticoid metabolism and hypertension nih.govnih.gov. The rat, for instance, has been a classical model for studying the effects of adrenalectomy and the role of aldosterone in electrolyte balance oup.comoup.com. Streptozotocin-treated rats and db/db mice are established models for studying diabetic renal injury, where mineralocorticoid receptor activation plays a significant role oup.com. These models are suitable for investigating the metabolism of exogenously administered aldosterone and identifying metabolites such as this compound in various tissues and excreta. While species-specific differences in metabolism exist, these non-primate models provide crucial insights into the broader aspects of steroid hormone function and breakdown nih.gov.
The accurate quantification of steroids in complex biological matrices like animal tissues requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior specificity and sensitivity compared to traditional immunoassays waters.comspringernature.comnih.govnih.gov.
This methodology involves the chromatographic separation of steroids followed by their detection and quantification based on their mass-to-charge ratio and fragmentation patterns unipi.itnih.gov. LC-MS/MS methods have been developed for the simultaneous quantification of a panel of steroids, including aldosterone and its precursors and metabolites, in plasma, urine, and various tissues nih.govnih.govresearchgate.net. The principles of these established methods can be readily adapted for the specific detection and quantification of this compound in tissue samples obtained from in vivo animal studies.
Table 3: Key Parameters in LC-MS/MS for Steroid Analysis
| Parameter | Description |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase extraction to isolate steroids and remove interfering substances. |
| Chromatography | Reverse-phase chromatography is commonly used to separate steroids based on their polarity. |
| Ionization Source | Electrospray ionization (ESI) is frequently employed for the ionization of steroid molecules. |
| Mass Analyzer | Triple quadrupole mass spectrometers are often used for their high selectivity and sensitivity in selected reaction monitoring (SRM) mode. |
| Quantification | Stable isotope-labeled internal standards are used to ensure accurate quantification. |
Application of Advanced Techniques in Steroid Research (e.g., Stable Isotope Dilution Mass Spectrometry)
The investigation of steroids such as this compound necessitates highly sensitive and specific analytical methods for accurate quantification in complex biological matrices. Stable Isotope Dilution Mass Spectrometry (SIDMS) has emerged as a gold standard technique in steroid research, offering significant advantages over traditional methods like immunoassays, which can be prone to cross-reactivity.
SIDMS combines the separating power of liquid chromatography (LC) or gas chromatography (GC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The core principle of this method involves the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This isotopically labeled standard is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13).
The internal standard is added to the sample at the beginning of the analytical process, allowing it to undergo all sample preparation steps, such as extraction and derivatization, alongside the endogenous analyte. By tracking the ratio of the native analyte to the isotopically labeled internal standard, any variations or losses during sample processing can be accurately compensated for, leading to highly precise and accurate quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed platform for SIDMS in steroid analysis. researchgate.netnih.gov This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions for both the native steroid and its stable isotope-labeled internal standard. This high degree of selectivity minimizes interference from other structurally similar steroids or matrix components, a significant challenge in steroid hormone analysis.
The development and validation of an SIDMS method involves several key parameters to ensure its reliability and robustness. These parameters include linearity, precision (both intra- and inter-assay), accuracy, recovery, and the lower limit of quantification (LLOQ). While specific data for a validated SIDMS assay for this compound is not widely published, the table below illustrates typical validation results for the analysis of a related steroid, dehydroepiandrosterone (B1670201) (DHEA), using LC-MS/MS, which would be analogous to what would be expected for this compound.
| Validation Parameter | Exemplary Performance Metric (based on DHEA analysis) | Reference |
|---|---|---|
| Linearity (R²) | >0.99 | nih.gov |
| Intra-assay Precision (CV%) | <6.2% | nih.gov |
| Inter-assay Precision (CV%) | <9.3% | nih.gov |
| Recovery (%) | 97-107% | nih.gov |
| Lower Limit of Quantification (nmol/L) | 0.08 - 1.18 | nih.gov |
The application of advanced techniques like SIDMS is crucial for elucidating the physiological and pathophysiological roles of steroids like this compound. The high accuracy and precision afforded by this methodology enable reliable measurement of subtle changes in hormone concentrations, which is essential for understanding their biosynthesis, metabolism, and mechanisms of action.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic or Metabolic Routes for 1-Dehydroaldosterone
The primary known pathway for this compound formation involves the Δ¹-dehydrogenation of aldosterone (B195564). vulcanchem.com However, the complete metabolic fate and potential alternative biosynthetic routes of this compound are not fully understood. Future research should focus on identifying and characterizing any novel enzymatic processes that may contribute to its synthesis or further metabolism. This could involve exploring lesser-known metabolic pathways in various tissues, particularly under specific physiological or pathological conditions. The application of techniques from the study of plant natural product biosynthesis, where complex pathways are unraveled, could provide a valuable framework for discovering new enzymes and routes. frontiersin.orgnih.govhelsinki.finih.govfrontiersin.org
Comprehensive Enzymatic Characterization and Regulatory Mechanisms
The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is known to catalyze the conversion of aldosterone to this compound. vulcanchem.com However, a detailed characterization of the kinetics and regulatory mechanisms of this and potentially other involved enzymes is still needed. Future studies should aim to:
Determine the kinetic parameters of the enzymes responsible for this compound synthesis in various tissues.
Investigate the factors that regulate the expression and activity of these enzymes, such as hormonal signals, cellular redox state, and the presence of inhibitors or activators.
Explore the potential for multienzyme complexes in steroidogenesis, similar to what has been observed for DHEA synthesis, which could influence the efficiency and regulation of this compound production. nih.govmdpi.com
Understanding these regulatory networks is crucial for comprehending how this compound levels are controlled and how they might be altered in disease states.
Development of High-Resolution Analytical Methodologies
Accurate and sensitive measurement of this compound is essential for both research and potential clinical applications. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently used, there is room for improvement and the development of new analytical techniques. vulcanchem.com Future efforts should focus on:
Improving the sensitivity and specificity of existing methods to allow for the detection of very low concentrations in various biological matrices. psu.edunih.gov
Developing high-resolution mass spectrometry techniques to better distinguish this compound from structurally similar steroids. imperial.ac.ukmdpi.com
Creating novel analytical platforms , potentially utilizing advances in chromatographic and spectroscopic methods, for more efficient and robust quantification. researchgate.net
These advancements will be critical for accurately assessing the role of this compound in different physiological and pathological contexts.
Advancement of In Vitro and In Vivo Model Systems
To thoroughly investigate the biological functions of this compound, robust and relevant model systems are necessary. Future research should concentrate on developing and utilizing:
In vitro models: This includes the use of primary cell cultures and engineered cell lines that express the key enzymes involved in this compound metabolism. acs.org Such systems can be used to study the molecular mechanisms of its action and to screen for potential therapeutic agents. nih.gov
In vivo models: The development of animal models, such as genetically modified mice, that either overexpress or lack the enzymes for this compound synthesis would be invaluable. chemsrc.comnih.gov These models would allow for the investigation of the long-term physiological and pathological effects of altered this compound levels. Studies on the metabolism of related steroids like DHEA in various animal and human models can provide a blueprint for designing these experiments. nih.govnih.govnih.gov
Application of Computational Chemistry and Molecular Modeling Approaches
Computational methods offer a powerful tool to complement experimental research on this compound. Future applications in this area could include:
Molecular docking studies to predict the binding affinity of this compound to various receptors and enzymes.
Quantum chemical modeling to understand the electronic structure and reactivity of the molecule, which could provide insights into its metabolic stability and potential interactions. scirp.org
Molecular dynamics simulations to study the conformational changes and interactions of enzymes involved in its biosynthesis.
By integrating computational approaches with experimental data, researchers can gain a deeper, multi-level understanding of this compound's role in biology. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and purifying 1-Dehydroaldosterone in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical modification of aldosterone precursors, requiring strict control of reaction conditions (e.g., pH, temperature, catalysts). Purification via reverse-phase HPLC with UV detection at 240 nm is standard, as validated for structurally similar steroids . Ensure purity (>95%) using NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in plasma/urine. Calibration curves using deuterated internal standards (e.g., d4-1-Dehydroaldosterone) mitigate matrix effects . Validate methods per FDA guidelines for linearity (R² >0.99), intra-day precision (CV <15%), and recovery rates (80–120%) .
Q. How can researchers confirm the biological activity of this compound in vitro?
- Methodological Answer : Use mineralocorticoid receptor (MR) transactivation assays with luciferase reporters in HEK293 cells. Include positive controls (e.g., aldosterone) and competitive antagonists (e.g., spironolactone) to validate specificity. Normalize data to protein content via Bradford assay .
Advanced Research Questions
Q. How should contradictory data on this compound’s metabolic stability be resolved?
- Methodological Answer : Conduct cross-laboratory reproducibility studies under standardized conditions (e.g., incubation in human liver microsomes at 37°C, NADPH cofactor). Compare degradation half-lives (t₁/₂) using mixed-effects models to account for inter-lab variability . Discrepancies may arise from differences in microsome batches or quantification methods .
Q. What strategies address low yields in this compound synthesis for large-scale studies?
- Methodological Answer : Optimize reaction kinetics via Design of Experiments (DoE), varying parameters like substrate concentration and enzyme loadings. Use immobilized enzymes (e.g., aldosterone dehydrogenase on silica supports) to enhance reusability and yield . Report yield improvements using response surface methodology (RSM) .
Q. How can researchers differentiate this compound’s effects from endogenous aldosterone in vivo?
- Methodological Answer : Employ stable isotope-labeled this compound (e.g., ¹³C-labeled) and tracer kinetics in rodent models. Use LC-MS/MS to distinguish exogenous vs. endogenous steroids via mass shifts. Validate with adrenalectomized models to eliminate confounding aldosterone production .
Data Interpretation & Reproducibility
Q. What statistical approaches are critical for analyzing dose-response relationships of this compound?
- Methodological Answer : Fit data to sigmoidal dose-response curves (variable slope) using nonlinear regression. Calculate EC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) for translational relevance .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., chromatograms, spectral scans) in supplementary materials. Specify equipment models, software versions, and reagent lot numbers .
Ethical & Safety Considerations
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for powder handling, wear nitrile gloves, and avoid inhalation. Dispose of waste via certified biohazard containers. Refer to Safety Data Sheets (SDS) for spill management and emergency procedures .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
